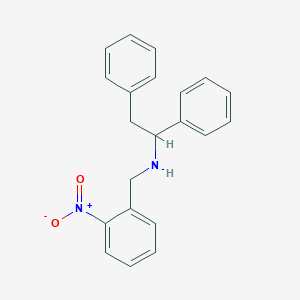![molecular formula C16H16O3 B4983706 4-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4983706.png)
4-[2-(4-methylphenoxy)ethoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-methylphenoxy)ethoxy]benzaldehyde, also known as MPEB, is a chemical compound that belongs to the family of benzaldehydes. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPEB is commonly used as a tool compound to investigate the role of certain receptors in the brain, particularly the metabotropic glutamate receptors (mGluRs).
作用機序
4-[2-(4-methylphenoxy)ethoxy]benzaldehyde exerts its effects by binding to the allosteric site of mGluR5 and preventing the receptor from being activated by its endogenous ligands. This results in a decrease in mGluR5 signaling, which can have downstream effects on various physiological and pathological processes. For example, blocking mGluR5 activity has been shown to reduce anxiety and depression-like behaviors in animal models, suggesting that this receptor may be a potential target for the development of new treatments for these disorders.
Biochemical and Physiological Effects
4-[2-(4-methylphenoxy)ethoxy]benzaldehyde has been shown to have a number of biochemical and physiological effects in various systems. For example, blocking mGluR5 activity with 4-[2-(4-methylphenoxy)ethoxy]benzaldehyde has been shown to reduce the release of glutamate in the hippocampus, a brain region that is important for learning and memory. This suggests that mGluR5 may play a role in regulating glutamate release in this region. Additionally, 4-[2-(4-methylphenoxy)ethoxy]benzaldehyde has been shown to reduce the expression of certain genes that are involved in synaptic plasticity, further suggesting that this compound may have effects on learning and memory processes.
実験室実験の利点と制限
One of the main advantages of using 4-[2-(4-methylphenoxy)ethoxy]benzaldehyde in lab experiments is its selectivity for mGluR5. By selectively blocking this receptor, researchers can gain insights into the role of this receptor in various processes without affecting other receptors. Additionally, 4-[2-(4-methylphenoxy)ethoxy]benzaldehyde is relatively stable and can be easily synthesized, making it a useful tool compound for many labs. However, one limitation of using 4-[2-(4-methylphenoxy)ethoxy]benzaldehyde is that it can have off-target effects at high concentrations, which can complicate data interpretation. Additionally, because 4-[2-(4-methylphenoxy)ethoxy]benzaldehyde is a synthetic compound, it may not fully replicate the effects of endogenous ligands that activate mGluR5.
将来の方向性
There are many potential future directions for research on 4-[2-(4-methylphenoxy)ethoxy]benzaldehyde and mGluR5. One area of interest is the role of mGluR5 in addiction and substance abuse. Preclinical studies have shown that blocking mGluR5 activity can reduce drug-seeking behavior in animal models, suggesting that this receptor may be a potential target for the development of new treatments for addiction. Additionally, there is growing interest in the use of mGluR5 antagonists for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as for the treatment of mood disorders such as depression and anxiety. Further research is needed to fully understand the role of mGluR5 in these processes and to develop more selective and effective compounds for targeting this receptor.
合成法
4-[2-(4-methylphenoxy)ethoxy]benzaldehyde can be synthesized using a multi-step process that involves the reaction of 4-methylphenol with epichlorohydrin to form 4-(2-chloroethoxy)toluene. The resulting compound is then reacted with sodium hydroxide to form 4-[2-(4-methylphenoxy)ethoxy]toluene. Finally, the aldehyde group is introduced by reacting 4-[2-(4-methylphenoxy)ethoxy]toluene with potassium permanganate and sodium bisulfite. The resulting product is 4-[2-(4-methylphenoxy)ethoxy]benzaldehyde.
科学的研究の応用
4-[2-(4-methylphenoxy)ethoxy]benzaldehyde is commonly used in scientific research as a tool compound to investigate the role of mGluRs in the brain. mGluRs are a type of G protein-coupled receptor that are involved in a wide range of physiological and pathological processes, including learning and memory, anxiety, depression, and addiction. 4-[2-(4-methylphenoxy)ethoxy]benzaldehyde is a selective antagonist of the mGluR5 subtype, which means that it can bind to the receptor and block its activity. By using 4-[2-(4-methylphenoxy)ethoxy]benzaldehyde, researchers can study the effects of blocking mGluR5 activity in the brain and gain insights into the role of this receptor in various processes.
特性
IUPAC Name |
4-[2-(4-methylphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-13-2-6-15(7-3-13)18-10-11-19-16-8-4-14(12-17)5-9-16/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBJNYRWZKAIGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4983630.png)
![N,N-diethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B4983631.png)
![3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4983634.png)
![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983637.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4983643.png)
![7-methyl-3-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4983656.png)
![4-({4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]phenyl}sulfonyl)morpholine](/img/structure/B4983664.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B4983666.png)
![(3'R*,4'R*)-1'-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B4983673.png)

![1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B4983681.png)
![N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B4983686.png)

![(4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B4983723.png)